molecular formula C18H22N2O5S2 B3449982 4-methoxy-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide

4-methoxy-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide

Cat. No. B3449982
M. Wt: 410.5 g/mol
InChI Key: OKZFWUSUIHGKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MPSPB and is primarily used in the field of biochemistry and pharmacology. The purpose of

Scientific Research Applications

MPSPB has been extensively studied in the field of biochemistry and pharmacology. It has shown potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and inflammation. MPSPB has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and sulfonamide, which are involved in the progression of these diseases.

Mechanism of Action

The mechanism of action of MPSPB involves its ability to bind to specific enzymes, thereby inhibiting their activity. This inhibition can lead to a reduction in the progression of certain diseases, making MPSPB a potential therapeutic agent.
Biochemical and Physiological Effects:
MPSPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. MPSPB has also been shown to inhibit the activity of sulfonamide, which is involved in the production of certain hormones. Additionally, MPSPB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPSPB in lab experiments is its specificity for certain enzymes. This specificity allows researchers to target specific pathways and enzymes, making it easier to study their effects. However, one of the limitations of using MPSPB is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research involving MPSPB. One potential area of research is the development of more effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of MPSPB and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of MPSPB in human clinical trials.

properties

IUPAC Name

4-methoxy-3-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-14-13-17(9-10-18(14)25-2)26(21,22)19-15-5-7-16(8-6-15)27(23,24)20-11-3-4-12-20/h5-10,13,19H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZFWUSUIHGKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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